molecular formula C8H8N4O2 B1476409 (3-Azidoazetidin-1-yl)(furan-2-yl)methanone CAS No. 2097992-51-1

(3-Azidoazetidin-1-yl)(furan-2-yl)methanone

Cat. No. B1476409
CAS RN: 2097992-51-1
M. Wt: 192.17 g/mol
InChI Key: DTEQUBZRJVHEPG-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(furan-2-yl)methanone, also known as 3-AAFM, is a heterocyclic compound first synthesized in the early 2000s. It has since been studied extensively in the laboratory due to its potential applications in the fields of synthetic chemistry and drug discovery.

Scientific Research Applications

Protein Tyrosine Kinase Inhibition

Furan-2-yl(phenyl)methanone derivatives have been synthesized and investigated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited promising activity, comparable or even superior to that of known inhibitors like genistein. These findings suggest potential applications in the development of new therapeutic agents targeting protein tyrosine kinases, which play crucial roles in various cellular processes including cell growth and differentiation (Feilang Zheng et al., 2011).

Vascular Smooth Muscle Cell Proliferation Inhibition

A series of new furan-2-yl(phenyl)methanones were synthesized and evaluated for their ability to inhibit vascular smooth muscle cells (VSMC) proliferation in vitro. Several compounds demonstrated significant inhibitory activity, suggesting potential applications in preventing or treating conditions related to abnormal VSMC proliferation, such as atherosclerosis and restenosis (Li Qing-shan, 2011).

Synthesis of Cyclopentenones

Furan-2-yl(phenyl)methanol derivatives were utilized in aza-Piancatelli rearrangement reactions to synthesize trans-4,5-disubstituted cyclopentenone derivatives. This process highlights the utility of furan-2-yl(methanone) derivatives in organic synthesis, particularly in constructing complex cyclopentenone structures, which are valuable in various chemical and pharmaceutical applications (B. Reddy et al., 2012).

Antimicrobial Activity

Dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were synthesized and tested for their antimicrobial activity against various bacteria and fungi. Although the compounds exhibited weak antimicrobial activity, this research illustrates the potential of furan-2-yl(methanone) derivatives in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (C. Kırılmış et al., 2009).

Corrosion Inhibition

Research on furan-2-yl(methanone) derivatives also extends to industrial applications, such as the prevention of corrosion in metals. Compounds such as [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone have been studied for their efficacy in inhibiting mild steel corrosion in acidic media, showing promise as corrosion inhibitors. This application is significant in industries where metal longevity and integrity are critical (P. Singaravelu & N. Bhadusha, 2022).

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-11-10-6-4-12(5-6)8(13)7-2-1-3-14-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEQUBZRJVHEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azidoazetidin-1-yl)(furan-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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